Cas no 77568-65-1 (2(3H)-Furanone-3,3,4,5-d4,dihydro-d2-)
2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2-
- γ-Butyrolactone-d6
- 1,4-Butanolide-d6
- 1-Oxacyclopentan-2-one-d6
- 2-Oxotetrahydrofuran-d6
- A-Butyrolactone-d6
- A-Butyryllactone-d6
- dihydro-2(3H)furanone-[3,3,4,4,5,5-D6]
- Dihydro-2(3H)-furanone-d6
- AKOS030242774
- gamma-Butyrolactone-d6, 98 atom % D
- 77568-65-1
- gamma-Butyrolactone-d6
- Dihydro-d2-2(3H)-furanone-3,3,4,5-d4
- DTXSID20583840
- 3,3,4,4,5,5-hexadeuteriooxolan-2-one
- AT24841
- YEJRWHAVMIAJKC-NMFSSPJFSA-N
- Butyrolactone-d6
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- Inchi: 1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2
- InChI Key: YEJRWHAVMIAJKC-NMFSSPJFSA-N
- SMILES: O1C(C([2H])([2H])C([2H])([2H])C1([2H])[2H])=O
Computed Properties
- Exact Mass: 92.07440
- Monoisotopic Mass: 92.074439906g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 67.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.197 g/mL at 25 °C
- Melting Point: −45 °C(lit.)
- Boiling Point: 204-205 °C(lit.)
- Flash Point: 208 °F
- Refractive Index: n20/D 1.436(lit.)
- PSA: 26.30000
- LogP: 0.32340
2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- Security Information
- WGK Germany:3
- Hazard Category Code: 22-40-41-36-20/21/22-11-67
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Safety Term:26-36
- Risk Phrases:R22
2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874778-100mg |
γ-Butyrolactone-d6 |
77568-65-1 | 98 atom% D,99%(CP) | 100mg |
¥1,998.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874778-250mg |
γ-Butyrolactone-d6 |
77568-65-1 | 98 atom% D,99%(CP) | 250mg |
¥4,200.00 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485225-5G |
2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- |
77568-65-1 | 5g |
¥22556.86 | 2023-12-05 |
2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2-
Comprehensive Analysis of 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- (CAS No. 77568-65-1) and Its Applications in Modern Research
The compound 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- (CAS No. 77568-65-1) is a deuterated derivative of dihydrofuranone, a versatile heterocyclic scaffold widely utilized in pharmaceutical, agrochemical, and material science research. Its unique isotopic labeling (d4 and d2) makes it invaluable for deuterium labeling studies, metabolic pathway tracing, and NMR spectroscopy. Researchers increasingly seek deuterated compounds like this to enhance drug discovery efficiency, as deuterium incorporation can improve pharmacokinetic properties—a trend known as the "deuterium switch" strategy.
In the context of sustainable chemistry, 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- aligns with the growing demand for isotopically labeled reagents that minimize environmental impact. Its applications extend to proteomics and stable isotope probing, where precision in tracking molecular interactions is critical. A frequently searched question—"How does deuterium labeling improve drug half-life?"—finds relevance here, as this compound’s structure allows scientists to study hydrogen-deuterium exchange effects on bioactivity.
The synthesis of CAS No. 77568-65-1 involves advanced deuterium exchange techniques, often catalyzed by transition metals under controlled conditions. This process highlights its role in green chemistry innovations, another hot topic in scientific communities. Analytical techniques like LC-MS and high-resolution NMR are essential for verifying its isotopic purity, addressing common queries such as "How to characterize deuterated compounds?".
Beyond life sciences, 2(3H)-Furanone-d4,dihydro-d2- contributes to advanced material design, particularly in organic electronics and polymer chemistry, where deuterated moieties enhance thermal stability. Its compatibility with click chemistry protocols further expands utility in bioconjugation, a trending area in nanotechnology research.
As the scientific community prioritizes precision medicine and molecular imaging, compounds like 77568-65-1 gain prominence. Its optimized logP values and solubility profiles make it suitable for in vivo studies, answering frequent searches on "deuterated probes for imaging." Future directions may explore its use in AI-driven drug design, where isotopic data trains predictive algorithms.
In summary, 2(3H)-Furanone-3,3,4,5-d4,dihydro-d2- exemplifies the intersection of isotope chemistry and cutting-edge research. Its multifaceted applications—from drug development to smart materials—underscore its value in addressing contemporary scientific challenges while adhering to sustainability goals.
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